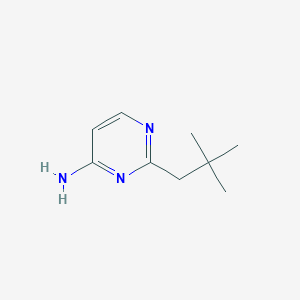
2-(2,2-二甲基丙基)嘧啶-4-胺
描述
2-(2,2-Dimethylpropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,2-Dimethylpropyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-Dimethylpropyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎活性
研究表明嘧啶衍生物,包括2-(2,2-二甲基丙基)嘧啶-4-胺,具有抗炎作用。这些化合物抑制关键的炎症介质,例如前列腺素E₂、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子κB和某些白介素。 它们调节这些途径的能力使其成为管理炎症疾病的有希望的候选者 .
生化研究
研究人员使用嘧啶衍生物来研究生物过程。他们研究酶抑制、受体相互作用和代谢途径。该化合物的独特结构使其能够探测特定的生化靶点。
总之,2-(2,2-二甲基丙基)嘧啶-4-胺在药物开发、抗炎治疗、抗菌/抗病毒应用、材料科学、农用化学品和生物化学研究方面具有广阔前景。 其多方面的特性使其成为正在进行的科学研究的一个有趣主题 . 如果你需要更多细节或其他应用,请随时提问!
作用机制
Target of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities . These compounds interact with specific proteins or enzymes in the causative organisms of diseases like sleeping sickness (Trypanosoma brucei rhodesiense) and malaria (Plasmodium falciparum NF54) .
Mode of Action
Pyrimidines, in general, are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to inhibit the activities of certain enzymes or proteins in the causative organisms of diseases like sleeping sickness and malaria . This inhibition disrupts the normal functioning of these organisms, leading to their death.
Pharmacokinetics
Similar compounds, such as certain 2-aminopyrimidine derivatives, have been found to exhibit good plasma stability and liver microsomal stability . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities . This suggests that these compounds can kill or inhibit the growth of the causative organisms of diseases like sleeping sickness and malaria.
生化分析
Biochemical Properties
2-(2,2-Dimethylpropyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been shown to interact with serine/threonine protein kinase PLK4, a master regulator of centriole duplication . The compound exhibits high inhibitory activity against PLK4, with an IC50 value of 0.0067 μM . This interaction is crucial for maintaining genome integrity and has implications for cancer research.
Cellular Effects
The effects of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine on various cell types and cellular processes are profound. It influences cell function by inhibiting PLK4, leading to disruptions in centriole duplication and cell cycle progression . This inhibition can result in antiproliferative activity against cancer cells, particularly breast cancer cells . Additionally, the compound affects cell signaling pathways and gene expression, contributing to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 2-(2,2-Dimethylpropyl)pyrimidin-4-amine exerts its effects through binding interactions with PLK4. This binding inhibits the enzyme’s activity, preventing centriole duplication and leading to cell cycle arrest . The compound’s high plasma stability (t1/2 > 289.1 min) and liver microsomal stability (t1/2 > 145 min) further enhance its efficacy
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine have been observed to change over time. The compound demonstrates good stability, with minimal degradation over extended periods . Long-term studies have shown sustained antiproliferative effects on cancer cells, indicating its potential for prolonged therapeutic use .
Dosage Effects in Animal Models
The effects of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without notable toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
2-(2,2-Dimethylpropyl)pyrimidin-4-amine is involved in several metabolic pathways, primarily through its interactions with enzymes such as PLK4 . The compound’s metabolism is characterized by its stability and low risk of drug-drug interactions . These properties contribute to its potential as a safe and effective therapeutic agent.
Transport and Distribution
Within cells and tissues, 2-(2,2-Dimethylpropyl)pyrimidin-4-amine is transported and distributed efficiently. It interacts with transporters and binding proteins that facilitate its localization to target sites . The compound’s lipophilic nature enhances its ability to cross cell membranes and accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-(2,2-Dimethylpropyl)pyrimidin-4-amine is primarily within the cytoplasm and nucleus. It is directed to these compartments through specific targeting signals and post-translational modifications . This localization is essential for its activity and function, particularly in inhibiting PLK4 and affecting cell cycle progression .
属性
IUPAC Name |
2-(2,2-dimethylpropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)6-8-11-5-4-7(10)12-8/h4-5H,6H2,1-3H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVQPOYLOCIUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B1531197.png)
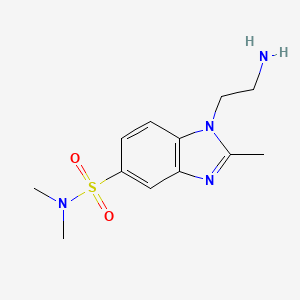
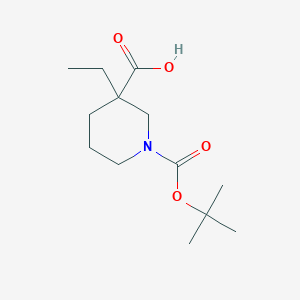
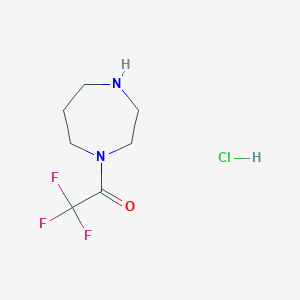
![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)
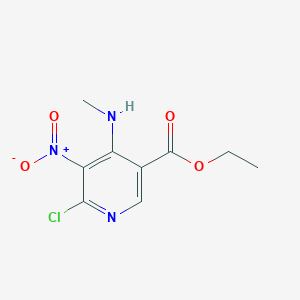
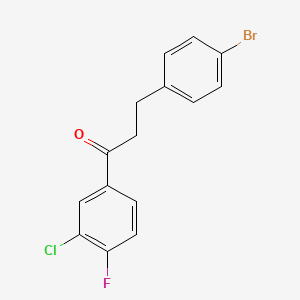
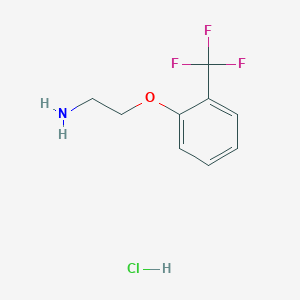
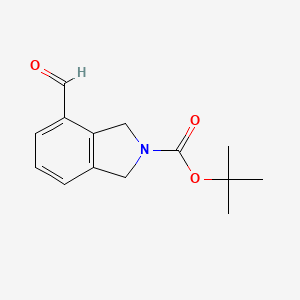
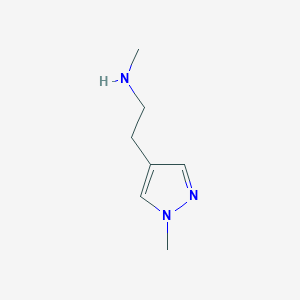
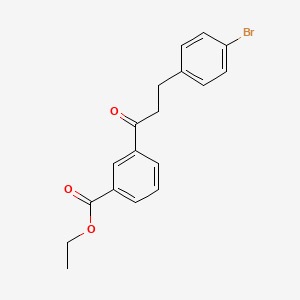
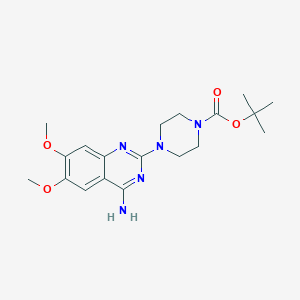
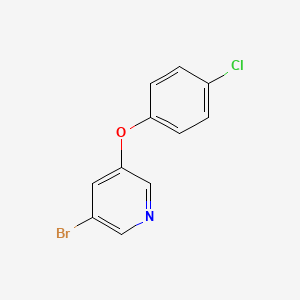
![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)
